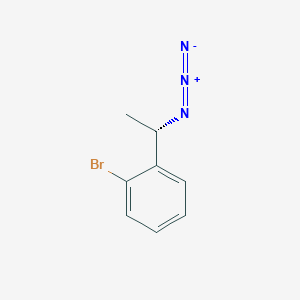

![molecular formula C15H24N2O B2576876 1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415538-95-1](/img/structure/B2576876.png)

1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique

Green Synthesis and Chemoselectivity

A green, chemoselective approach has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and 2-azetidinone scaffolds. This method is notable for its eco-friendliness, utilizing bismuth nitrate pentahydrate as a catalyst under microwave irradiation, which simplifies the synthesis of biologically significant pyrrole derivatives (D. Bandyopadhyay, Elvira Rhodes, B. Banik, 2013).

Stereospecific Synthesis

Research into the stereospecific synthesis of pyrrolidines from sugar-derived enones demonstrates the versatility of these compounds in generating enantiomerically pure pyrrolidines, highlighting their potential for creating complex, bioactive molecules (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Novel Catalytic Methods

An iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones demonstrates the efficiency of combining molecular iodine and microwave irradiation. This catalytic approach facilitates the rapid synthesis of a range of 3-pyrrole-substituted 2-azetidinones with diverse substituents, offering a pathway to optically pure compounds (D. Bandyopadhyay, Jessica Cruz, R. N. Yadav, B. Banik, 2012).

Antimicrobial Activity

Investigations into nitrogen-carbon-linked (azolylphenyl)oxazolidinones show that modifications of this structure can enhance activity against Gram-negative bacteria. This research underscores the importance of such compounds in developing new antibiotics, with specific alterations leading to improved efficacy against challenging pathogens like Haemophilus influenzae and Moraxella catarrhalis (M. Genin et al., 2000).

Cyclization and Nucleophilic Substitution

A gold(I)-catalyzed method enables the efficient synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones, showcasing the potential for creating structurally complex and functionally diverse molecules through catalyzed cyclization and nucleophilic substitution (Solène Miaskiewicz, Jean‐Marc Weibel, P. Pale, A. Blanc, 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

Propriétés

IUPAC Name |

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-3-7-15(18)17-10-14(11-17)16-8-12-5-4-6-13(12)9-16/h2,12-14H,1,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORPIITZYTFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)N2CC3CCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)

![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)